4-Styrylnicotinamide
Description
4-Styrylnicotinamide is a nicotinamide derivative featuring a styryl (vinylbenzene) substituent at the 4-position of the pyridine ring.
Structure
3D Structure
Properties
CAS No. |
74039-05-7 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-[(E)-2-phenylethenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17)/b7-6+ |
InChI Key |
NJYVZKYKDVQUAH-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=NC=C2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Styrylnicotinamide can be synthesized through the reaction of nicotinoyl chloride with 4-aminostyrene under specific conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Styrylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The styryl group in this compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated styryl groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the styryl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-styrylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical processes, including enzyme activity and signal transduction . Additionally, the styryl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects
Key Observations :
- The styryl group in this compound may enhance binding to hydrophobic protein pockets, similar to the trifluoromethyl biphenyl group in the methoxy analog, which improves agonist selectivity .
- Nitro groups (as in 4-Nitrophthalamide) increase electrophilicity but raise safety concerns, whereas methoxy and styryl groups prioritize stability and targeted interactions.
Implications for this compound :
- Styryl group introduction may require palladium-catalyzed cross-coupling (e.g., Heck reaction), avoiding thermal degradation risks seen in methoxy analogs.
Pharmacological Potential
- 4-Methoxy-N-[...]nicotinamide : Acts as a potent and selective agonist (EC₅₀ < 10 nM) for specific receptors, attributed to its trifluoromethyl biphenyl moiety .
- 4-Nitrophthalamide : Primarily used in industrial applications (e.g., polymer intermediates, agrochemicals) due to its nitro group’s reactivity .
This compound Hypothesis :
- The styryl group’s planar structure could facilitate intercalation or receptor binding, making it a candidate for anticancer or antimicrobial applications.
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